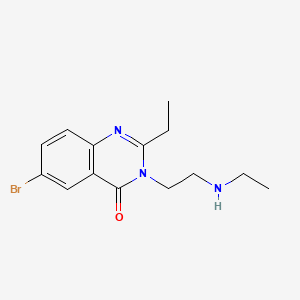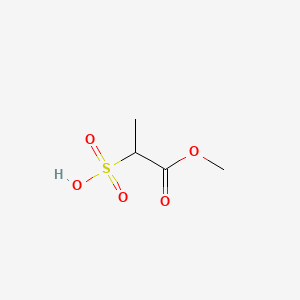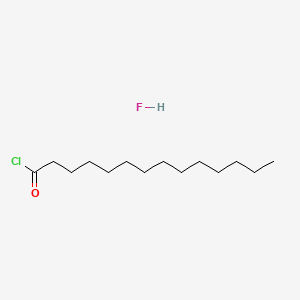
Tetradecanoyl chloride;hydrofluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoyl chloride;hydrofluoride is a compound that combines the properties of tetradecanoyl chloride and hydrofluoride. Tetradecanoyl chloride, also known as myristoyl chloride, is an organic compound with the formula CH₃(CH₂)₁₂COCl. It is a fatty acid chloride derived from myristic acid. Hydrofluoride, on the other hand, refers to compounds containing the fluoride ion (F⁻) combined with hydrogen or other elements. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoyl chloride typically involves the reaction of myristic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride. The general reaction is as follows:
CH₃(CH₂)₁₂COOH+SOCl₂→CH₃(CH₂)₁₂COCl+SO₂+HCl
Hydrofluoride compounds, such as triethylamine trihydrofluoride (Et₃N·3HF), are prepared by the addition of anhydrous hydrogen fluoride (HF) to triethylamine (Et₃N) at low temperatures, followed by distillation to obtain the pure product .
Industrial Production Methods
Industrial production of tetradecanoyl chloride involves large-scale reactions of myristic acid with thionyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is carried out in a controlled environment to ensure safety and efficiency. Hydrofluoride compounds are produced using specialized equipment to handle the corrosive nature of hydrogen fluoride and to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form myristic acid and hydrochloric acid.
Reduction: Reaction with reducing agents to form tetradecanol.
Hydrofluoride compounds, such as triethylamine trihydrofluoride, are used in nucleophilic substitution reactions to introduce fluoride ions into organic molecules .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve anhydrous solvents and mild temperatures.
Hydrolysis: Reagents include water or aqueous solutions. Conditions involve ambient temperatures.
Reduction: Reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Conditions involve anhydrous solvents and low temperatures.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Myristic Acid: Formed from hydrolysis.
Tetradecanol: Formed from reduction.
Applications De Recherche Scientifique
Tetradecanoyl chloride;hydrofluoride has several scientific research applications:
Chemistry: Used in the synthesis of various organic compounds, including surfactants, detergents, and pharmaceuticals.
Biology: Employed in the modification of biomolecules, such as proteins and lipids, to study their structure and function.
Medicine: Utilized in the development of drug delivery systems and as a reagent in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, coatings, and polymers
Mécanisme D'action
The mechanism of action of tetradecanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The hydrofluoride component acts as a source of fluoride ions, which can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl Chloride: Similar to tetradecanoyl chloride but with a longer carbon chain (C₁₆).
Lauroyl Chloride: Similar to tetradecanoyl chloride but with a shorter carbon chain (C₁₂).
Stearoyl Chloride: Similar to tetradecanoyl chloride but with an even longer carbon chain (C₁₈).
Uniqueness
Tetradecanoyl chloride is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. It is less reactive than shorter-chain acyl chlorides but more reactive than longer-chain acyl chlorides. The combination with hydrofluoride enhances its reactivity and expands its range of applications .
Propriétés
Numéro CAS |
71549-86-5 |
|---|---|
Formule moléculaire |
C14H28ClFO |
Poids moléculaire |
266.82 g/mol |
Nom IUPAC |
tetradecanoyl chloride;hydrofluoride |
InChI |
InChI=1S/C14H27ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3;1H |
Clé InChI |
CXBGXZIKJITHEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)Cl.F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



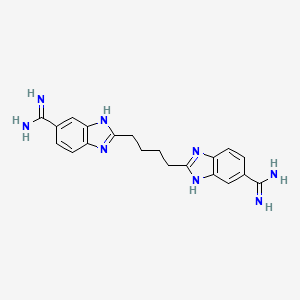
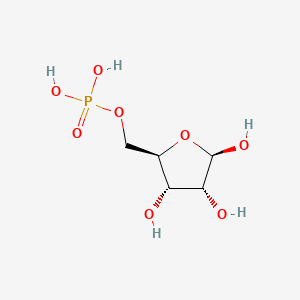
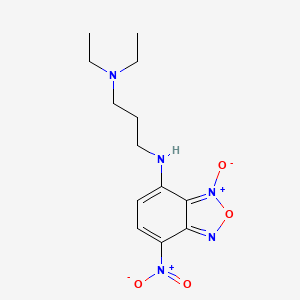
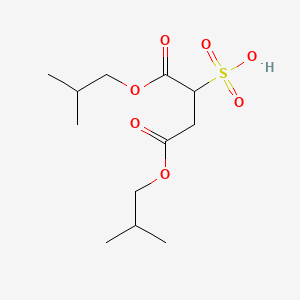
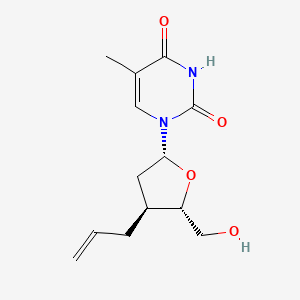
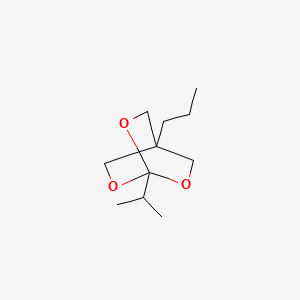

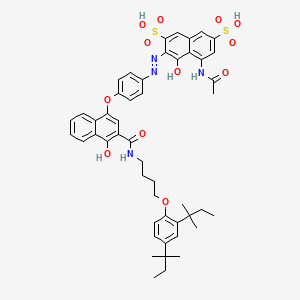
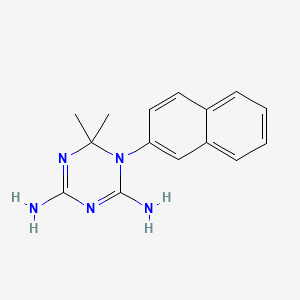
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
![1-[Bis(butylamino)phosphoryl]-3-butyl-2-methylguanidine](/img/structure/B12797810.png)
